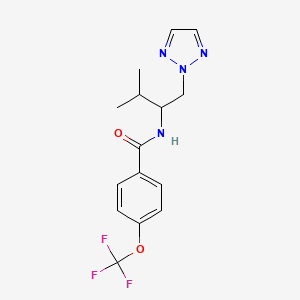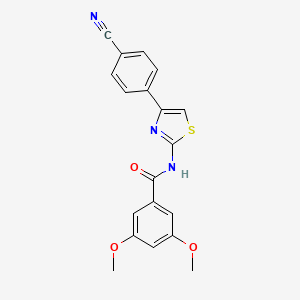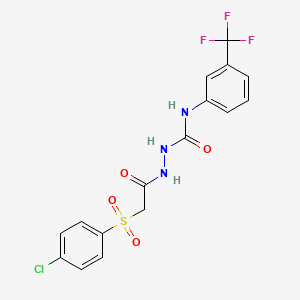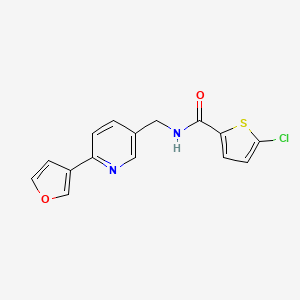
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide, also known as L-745,870, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and is known to interact with a specific subtype of dopamine receptor known as the D4 receptor.
Applications De Recherche Scientifique
Inhibition of Protein Kinases
A notable application of related isoquinolinesulfonamide derivatives is their potent and selective inhibitory action against cyclic AMP-dependent protein kinase (protein kinase A). Such compounds, like H-89, have been instrumental in exploring the role of protein kinase A in various cellular processes, including neurite outgrowth in PC12 cells. This is achieved through the competitive inhibition against ATP, which offers insights into the signaling pathways mediated by protein kinase A and its independence from other growth factors like NGF (Chijiwa et al., 1990).
Fluorescence and Metal Ion Sensing
The synthesis and structural analysis of isoquinoline derivatives have facilitated the development of specific fluorophores for detecting metal ions such as Zn(II). Studies demonstrate how these compounds exhibit a bathochromic shift in their ultraviolet/visible spectra upon binding to metal ions, indicating their potential use in fluorescence-based sensing and imaging applications. The structural flexibility of these molecules allows for the fine-tuning of their optical properties, enhancing their utility in biological and chemical sensors (Kimber et al., 2003).
Modulation of Dopamine Contents
Isoquinolinesulfonamide derivatives like KN-93 have been found to modulate dopamine contents in PC12h cells, providing a framework for studying neurotransmitter regulation. By inhibiting Ca2+/calmodulin-dependent protein kinase II (CaMKII) activity, these compounds affect the phosphorylation of tyrosine hydroxylase, which plays a critical role in dopamine synthesis. This opens avenues for investigating neurological disorders and developing therapeutic strategies targeting dopaminergic signaling (Sumi et al., 1991).
Antimicrobial and Cytotoxic Properties
Research into the antimicrobial and cytotoxic properties of isoquinoline alkaloids has unveiled their potential in combating microbial infections and cancer. Novel isoquinoline alkaloids extracted from natural sources have shown significant activity against various bacterial and fungal strains, as well as cytotoxic effects against tumor cell lines. This underscores the chemical diversity and biological relevance of isoquinoline derivatives in developing new antimicrobial and anticancer agents (Zhang et al., 2012).
Mécanisme D'action
Target of Action
The compound belongs to the class of sulfonamides, which are known to have antibacterial properties . Sulfonamides generally act by inhibiting the enzyme dihydropteroate synthetase, thereby interfering with the synthesis of folic acid in bacteria .
Mode of Action
As a sulfonamide, the compound might interact with its target by mimicking the natural substrate of the enzyme, thereby inhibiting its function . This results in the disruption of folic acid synthesis, which is crucial for the growth and multiplication of bacteria .
Biochemical Pathways
The compound, being a potential sulfonamide, might affect the folic acid synthesis pathway in bacteria . The downstream effects of this disruption could include the inhibition of bacterial growth and multiplication .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract and are distributed throughout the body . They are primarily excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the disruption of folic acid synthesis, leading to the inhibition of bacterial growth and multiplication .
Propriétés
IUPAC Name |
4-methoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14(2)20(23)22-11-10-15-4-5-17(12-16(15)13-22)21-27(24,25)19-8-6-18(26-3)7-9-19/h4-9,12,14,21H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISXWUBETQCOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2720286.png)
![(E)-4-(Dimethylamino)-N-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl)methyl]but-2-enamide](/img/structure/B2720287.png)
![Ethyl 4-cyano-5-{[(dimethylamino)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/no-structure.png)





![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2720301.png)
![2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2720302.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2720303.png)
![4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2720304.png)